3-Methoxy-3-oxopropylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

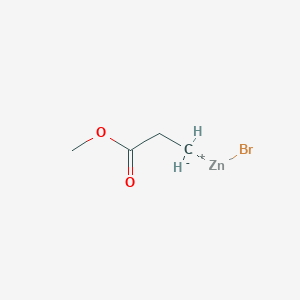

3-Methoxy-3-oxopropylzinc bromide is a chemical compound that has shown promise as a versatile tool in synthetic chemistry. It is available as a 0.50 M solution in THF .

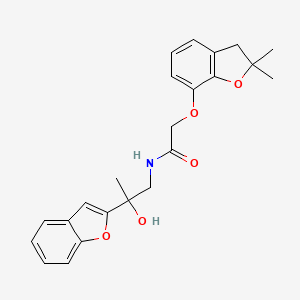

Molecular Structure Analysis

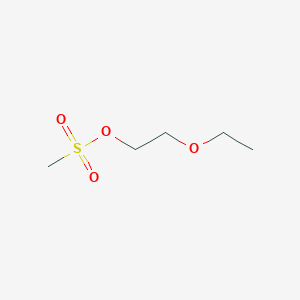

The molecular formula of 3-Methoxy-3-oxopropylzinc bromide is C4H7BrO2Zn. The InChI code is 1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q;;+1/p-1 .Chemical Reactions Analysis

While specific chemical reactions involving 3-Methoxy-3-oxopropylzinc bromide are not detailed in the search results, similar compounds have been used in various reactions. For instance, 3-Ethoxy-3-oxopropylzinc bromide has been used in the synthesis of γ-keto esters from aryl chlorides and the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) (DABSO) and alkyl halides .Physical And Chemical Properties Analysis

3-Methoxy-3-oxopropylzinc bromide is a solution with a concentration of 0.50 M in THF . It has a molecular weight of 232.39 . The density of a similar compound, 3-Ethoxy-3-oxopropylzinc bromide, is 0.972 g/mL at 25 °C .Applications De Recherche Scientifique

Chemical Synthesis

3-Methoxy-3-oxopropylzinc bromide is often used in chemical synthesis . Its properties make it a valuable reagent in the creation of various chemical compounds .

Medical Research

In the field of medical research, 3-Methoxy-3-oxopropylzinc bromide is used in the development of new drugs. It has been shown to have potential therapeutic effects in the treatment of cancer.

Environmental Research

3-Methoxy-3-oxopropylzinc bromide also finds applications in environmental research. While the specifics aren’t mentioned, it’s likely used in the study of environmental contaminants and their effects.

Industrial Research

In industrial research, this compound is likely used in the development of new materials or processes. The specifics of its use in this field are not detailed in the available resources.

Safety and Hazards

3-Methoxy-3-oxopropylzinc bromide is classified as dangerous, with hazard statements including H225, H302, H314, H335, H351 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

3-Methoxy-3-oxopropylzinc bromide is a reagent used in various chemical reactions . The primary targets of this compound are the reactant molecules in the chemical reactions where it is used. The role of this compound is to facilitate the transformation of these reactants into the desired products.

Mode of Action

The mode of action of 3-Methoxy-3-oxopropylzinc bromide involves its interaction with the reactant molecules. It acts as a nucleophile, donating electrons to electrophilic centers in the reactant molecules. This interaction leads to the formation of new chemical bonds and the generation of the reaction products .

Biochemical Pathways

As a chemical reagent, 3-Methoxy-3-oxopropylzinc bromide is involved in various synthetic pathways. For example, it can be used in the synthesis of γ-keto esters from aryl chlorides . It can also participate in the synthesis of sulfones from 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and alkyl halides . These pathways lead to the formation of complex organic compounds from simpler precursors.

Result of Action

The result of the action of 3-Methoxy-3-oxopropylzinc bromide is the transformation of reactant molecules into the desired products. This transformation is achieved through the formation of new chemical bonds, facilitated by the nucleophilic properties of the compound .

Action Environment

The action of 3-Methoxy-3-oxopropylzinc bromide is influenced by various environmental factors. For instance, the compound is typically stored at low temperatures (2-8°C) to maintain its stability . The presence of moisture or oxygen can lead to degradation of the compound, reducing its efficacy. Furthermore, the compound’s reactivity can be influenced by the solvent in which it is dissolved, with polar aprotic solvents like tetrahydrofuran (THF) often being used .

Propriétés

IUPAC Name |

bromozinc(1+);methyl propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O2.BrH.Zn/c1-3-4(5)6-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJFIDGHJCQXQP-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2371141.png)

![N-(3,4-dichlorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2371143.png)

![(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-3-methanesulfonyl-1,3-thiazolidine](/img/structure/B2371145.png)

![Sodium 8-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2371149.png)

![2-(7-butyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B2371151.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2371155.png)

![9-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2371161.png)